(4-Fluorobutan-2-yl)propanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobutan-2-yl)propanedioic acid typically involves the introduction of a fluorobutan-2-yl group to the propanedioic acid backbone. One common method involves the alkylation of malonic acid derivatives with 4-fluorobutan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the malonic acid, making it a nucleophile that can attack the electrophilic carbon of the halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced chemical engineering techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorobutan-2-yl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atom in the fluorobutan-2-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
(4-Fluorobutan-2-yl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Fluorobutan-2-yl)propanedioic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme. The fluorobutan-2-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: The parent compound, with two carboxylic acid groups.
Dimethyl Malonate: An ester derivative of malonic acid.
Diethyl Malonate: Another ester derivative, commonly used in organic synthesis.
Uniqueness
(4-Fluorobutan-2-yl)propanedioic acid is unique due to the presence of the fluorobutan-2-yl group, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
14619-36-4 |
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Molecular Formula |
C7H11FO4 |
Molecular Weight |
178.16 g/mol |
IUPAC Name |
2-(4-fluorobutan-2-yl)propanedioic acid |
InChI |
InChI=1S/C7H11FO4/c1-4(2-3-8)5(6(9)10)7(11)12/h4-5H,2-3H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
XYNQQZNFICHKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCF)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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